4-Chloro-2,1,3-benzothiadiazol-5-amine
Description
Significance of Benzothiadiazole Scaffolds in Modern Chemical Research
Benzothiadiazole and its derivatives are a class of bicyclic heterocyclic compounds formed by a benzene (B151609) ring fused to a thiadiazole ring. This core structure is a subject of intense study due to its inherent chemical and photophysical properties that make it a versatile scaffold in both medicinal chemistry and materials science. The 2,1,3-benzothiadiazole (B189464) isomer, in particular, is recognized as a privileged electron-acceptor unit. nih.govacs.org Its electron-deficient nature makes it a crucial component in donor-acceptor molecules, which are designed to have specific electronic and optical characteristics.
The significance of the benzothiadiazole scaffold is underscored by its wide range of applications. In materials science, these compounds are integral to the development of organic electronics, finding use in organic light-emitting diodes (OLEDs), organic solar cells, and organic thin-film transistors. nih.govnih.govingentaconnect.com Furthermore, 2,1,3-benzothiadiazole derivatives are known to be versatile and photostable fluorophores, making them excellent building blocks for fluorescent probes and sensors. mdpi.commdpi.com In medicinal chemistry, the benzothiadiazole ring system is present in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govsemanticscholar.orgresearchgate.net This broad utility has cemented the benzothiadiazole scaffold as a cornerstone of modern chemical research. semanticscholar.org
Overview of Functionalized Benzothiadiazole Derivatives in Organic Synthesis
The utility of the benzothiadiazole core is greatly expanded through functionalization, where different chemical groups are attached to the ring system to tailor its properties for specific synthetic goals. The development of methods to create these derivatives is a key area of organic synthesis. nih.govacs.org Historically, derivatizing benzothiadiazole required harsh conditions or de novo synthesis from substituted precursors. nih.govacs.org However, modern synthetic methods have provided more direct and efficient routes.
Recent advancements include regioselective C–H functionalization, such as iridium-catalyzed C–H borylation, which allows for the introduction of versatile boryl groups at specific positions on the benzene portion of the scaffold. nih.govacs.org These functionalized intermediates can then undergo a variety of subsequent reactions, including cross-coupling reactions like the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. researchgate.net These techniques have been instrumental in building complex molecules for organic electronics. researchgate.net
A fundamental transformation in the synthesis of functionalized benzothiadiazoles is the manipulation of substituent groups. For instance, the synthesis of 4-Chloro-2,1,3-benzothiadiazol-5-amine itself commonly starts from its nitro-substituted precursor, 5-chloro-4-nitro-2,1,3-benzothiadiazole. The reduction of the nitro group to an amino group is a classic and vital step that dramatically changes the electronic properties of the molecule, converting the substituent from strongly electron-withdrawing to electron-donating. mdpi.com This amino group not only influences the molecule's photophysical characteristics but also serves as a reactive handle for further synthetic modifications, allowing for the construction of a diverse array of more complex derivatives.
Research Trajectories for this compound and its Advanced Analogs
Current and future research involving this compound and its derivatives is proceeding along several key trajectories, primarily in pharmaceutical synthesis and materials science.
Pharmaceutical Synthesis: This compound is a well-established and vital intermediate in the synthesis of pharmaceuticals. Its most prominent role is as a key starting material for the production of Tizanidine, a clinically important muscle relaxant. chempoint.com The synthesis of Tizanidine involves the reaction of this compound with an imidazoline (B1206853) derivative. google.com One established method involves reacting it with 1-acetyl-2-imidazolidinone (B193065) in the presence of phosphorus oxychloride. google.com Research in this area focuses on optimizing such synthetic routes to improve yields and utilize readily available starting materials. google.com
Materials Science: In the realm of materials science, the unique electronic properties of the this compound scaffold are being explored for applications in organic electronics. The benzothiadiazole unit acts as an electron acceptor, and the amino group functions as an electron donor, creating an intramolecular charge transfer character. The amino group can be functionalized to attach different donor moieties, enabling the fine-tuning of the material's absorption and emission properties. This strategy is central to developing novel materials for organic solar cells and other optoelectronic devices. acs.org
Fluorescent Probes: Building on the inherent fluorescence of the benzothiadiazole scaffold, another active research area is the development of fluorescent sensors and probes. mdpi.com The amino group on the this compound molecule can be modified to include a recognition site for a specific analyte. Binding of the target analyte can induce a measurable change in the molecule's fluorescence, such as a shift in wavelength or a change in intensity, forming the basis of a chemical sensor.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,1,3-benzothiadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-5-3(8)1-2-4-6(5)10-11-9-4/h1-2H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFNDUBDHJMEDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 2,1,3 Benzothiadiazol 5 Amine and Its Precursors
Foundational Synthetic Routes to the 2,1,3-Benzothiadiazole (B189464) Core
The synthesis of the bicyclic 2,1,3-benzothiadiazole heterocycle is the foundational step upon which the synthesis of its derivatives, including 4-Chloro-2,1,3-benzothiadiazol-5-amine, is built. This core structure is an electron-deficient unit that serves as a versatile scaffold in various chemical fields. guidechem.com
Cyclization Reactions in the Formation of the Benzothiadiazole Heterocycle
The construction of the 2,1,3-benzothiadiazole ring system has been known since the 19th century. A primary and well-established method involves the reaction of an o-phenylenediamine (B120857) with thionyl chloride. rsc.org This reaction proceeds via a cyclization mechanism where the two amino groups of the starting material react with the thionyl chloride to form the thiadiazole ring fused to the benzene (B151609) ring, yielding the 2,1,3-benzothiadiazole core with by-products of sulfur dioxide and HCl. rsc.org
Another advanced strategy for forming substituted benzothiadiazole systems is the Cadogan reaction. This method involves the reductive cyclization of a nitroarene, which can offer exclusive regioselectivity in certain cases. rsc.orgresearchgate.net
| Method | Precursor(s) | Reagent(s) | Key Feature | Reference(s) |
| Classic Cyclization | o-Phenylenediamine | Thionyl Chloride (SOCl₂) | High yield, direct formation of the core structure. | rsc.org |
| Cadogan Reaction | Substituted Nitroarene | e.g., Triethyl phosphite | Reductive cyclization, can provide high regioselectivity. | rsc.orgresearchgate.net |
Strategic Introduction of Halogen and Amino Substituents
With the core heterocycle established, the next critical phase is the introduction of the chloro and amino groups at the correct positions on the benzene portion of the molecule. The synthesis of this compound typically starts from its corresponding nitro-substituted analogue, 5-chloro-4-nitro-2,1,3-benzothiadiazole. guidechem.com Therefore, the strategic placement of the nitro and chloro groups on the benzothiadiazole ring is a key precursor step, generally achieved through electrophilic aromatic substitution reactions. rsc.org
The most fundamental and widely used method for synthesizing this compound is the reduction of the nitro group of 5-chloro-4-nitro-2,1,3-benzothiadiazole. guidechem.com This transformation is a classic step in aromatic chemistry.
A common and industrially viable approach for this reduction is the use of iron powder in an acidic medium. guidechem.com Hydrochloric acid is frequently employed to facilitate this reaction, which selectively reduces the nitro group (-NO₂) to an amino group (-NH₂) without affecting the chloro substituent or the heterocyclic core. guidechem.com
Beyond this specific method, a variety of reagents are known to be effective for the reduction of aromatic nitro compounds to their corresponding amines, highlighting the versatility of this synthetic step. tib.eu
Common Reagents for Nitro Group Reduction
Catalytic hydrogenation (e.g., using Palladium-on-carbon or Raney nickel) tib.eu
Metal/acid systems (e.g., Tin(II) chloride in acid) tib.eu
Sodium hydrosulfite tib.eu
The introduction of a chlorine atom onto the 2,1,3-benzothiadiazole ring can be achieved through various halogenation methods. Due to the electron-deficient nature of the benzothiadiazole ring system, electrophilic aromatic substitution requires controlled conditions to achieve the desired regioselectivity. rsc.org
Modern synthetic methods offer more precise control over the position of halogenation. One such advanced technique is the copper-catalyzed ipso halogenation of a versatile 5-boryl 2,1,3-benzothiadiazole building block. rsc.orgresearchgate.net This approach allows for the highly regioselective introduction of a chlorine atom at the C5 position, leading to the formation of 5-chloro-2,1,3-benzothiadiazole, a key precursor for subsequent nitration and reduction steps. rsc.org
Advanced and Optimized Synthesis Approaches for this compound
While the foundational routes provide reliable access to the target compound, research into more advanced and optimized methods continues.
Phosphorus Oxychloride-Mediated Amination Techniques
Phosphorus oxychloride (POCl₃) is a versatile and powerful reagent in organic synthesis, frequently employed as a dehydrating agent, in chlorination reactions, and for promoting cyclization reactions. researchgate.netgoogle.com In the context of forming amine-containing compounds, POCl₃ is well-documented as an efficient coupling reagent for the synthesis of amides from carboxylic acids and amines under mild conditions. rsc.orgrsc.org It functions by activating the carboxylic acid, facilitating the subsequent nucleophilic attack by the amine.
However, the direct application of phosphorus oxychloride to mediate the introduction of an amino group onto the benzothiadiazole ring to form this compound is not the standard reported pathway. Instead, POCl₃ is notably used in subsequent reactions involving the target compound. For instance, it serves as a dehydrating and activating agent in the condensation of 4-amino-5-chloro-2,1,3-benzothiadiazole (B17833) with imidazoline (B1206853) derivatives to form more complex molecules like tizanidine. guidechem.com In this context, the amino group of the target molecule is already present and acts as a nucleophile, while POCl₃ facilitates the formation of a new bond to another molecule. guidechem.com
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved purity of products. While specific literature detailing the direct microwave-assisted synthesis of this compound is not extensively available, the application of this technology to the synthesis of related heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, provides a strong basis for its potential utility.
Microwave-enhanced synthesis accelerates chemical reactions by directly heating the reactants and solvent, a process that is significantly more efficient than conventional heating methods. This rapid heating can overcome activation energy barriers more effectively, leading to faster reaction rates. For the synthesis of benzothiadiazole derivatives, this could translate to more efficient cyclization and substitution reactions.
A plausible application of microwave irradiation would be in the synthesis of precursors or in the derivatization of the target molecule. For instance, the formation of substituted 3-amino-1,2,4-triazoles has been successfully achieved through microwave-assisted direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate. This approach, utilizing sealed reaction vials, allows for controlled temperature and pressure, which could be adapted for the synthesis of derivatives of this compound.
The following table illustrates a representative microwave-assisted synthesis for a related heterocyclic compound, highlighting the typical parameters that could be adapted for the synthesis of this compound derivatives.
| Reactants | Solvent | Power (W) | Time (min) | Yield (%) | Reference |
| Isoniazid, Aromatic Aldehyde | DMF (catalytic) | 300 | 3 | >80 | |
| Aminoguanidine Bicarbonate, Carboxylic Acid | None | Not Specified | 180 | Variable |
Application of Ionic Liquids in Enhanced Synthesis Pathways
Ionic liquids, which are salts with melting points below 100°C, have gained significant attention as "green" solvents in chemical synthesis due to their low vapor pressure, high thermal stability, and recyclability. Their unique properties can enhance reaction rates and selectivity. While direct application in the synthesis of this compound is not widely documented, their use in the synthesis of other heterocyclic systems, such as thiazolium and benzothiazolium salts, suggests their potential.
The synthesis of thiazolium salts, for example, can be achieved through the cyclization of N-monosubstituted thioamides with α-halocarbonyl compounds. The use of an ionic liquid as the solvent in such a reaction could potentially lead to a more efficient and environmentally benign process. The high polarity of ionic liquids can stabilize charged intermediates, thereby accelerating the reaction rate.
Furthermore, ionic liquids can act as both solvent and catalyst in certain reactions. This dual role can simplify the reaction setup and work-up procedures. For the synthesis of this compound or its precursors, an appropriately chosen ionic liquid could facilitate the key reaction steps, such as cyclization or amination, while minimizing the use of volatile organic compounds.
Condensation Reactions for Specific Derivative Synthesis
Condensation reactions are a cornerstone in the synthesis of derivatives of this compound, a key intermediate in the production of pharmaceuticals like Tizanidine. A notable example is the reaction of this compound with 1-acyl-2-imidazolidinone. This process is reported to produce 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole in high yield.
Another documented method involves the condensation of N,N-dimethyldichloromethyleneammonium chloride with 5-chloro-4-amino-2,1,3-benzothiadiazole. The resulting α-chloroformamidine is then treated with ethylenediamine, followed by acid-catalyzed cyclization to yield the desired imidazoline derivative.
These condensation reactions are typically carried out in organic solvents, and the reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and purity. The table below summarizes key aspects of these condensation reactions.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| 5-chloro-4-amino-2,1,3-benzothiadiazole | 1-acyl-2-imidazolidinone | 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole | High | |
| 5-chloro-4-amino-2,1,3-benzothiadiazole | N,N-dimethyldichloromethyleneammonium chloride | α-chloroformamidine intermediate | Not specified |
Considerations in Process Design and Efficiency Enhancement for this compound Production
The efficient production of this compound on an industrial scale requires careful consideration of various process design parameters. Key objectives include maximizing yield, minimizing waste, ensuring product purity, and maintaining a safe and cost-effective process.
Process optimization may involve a systematic study of reaction parameters such as temperature, pressure, reaction time, and catalyst loading. The implementation of Process Analytical Technology (PAT) can provide real-time monitoring of critical process parameters, allowing for better control and consistency.
Purification of the final product and intermediates is another critical aspect. Recrystallization from suitable solvents like methanol (B129727) and chloroform (B151607) is a common method to achieve high purity. The choice of crystallization solvent and conditions can affect the crystal size and morphology, which in turn can influence the handling and formulation of the final product.
Furthermore, the principles of green chemistry should be integrated into the process design. This includes the use of less hazardous reagents, minimizing the use of organic solvents, and developing catalytic methods to replace stoichiometric reagents. The potential application of microwave-assisted synthesis and ionic liquids, as discussed earlier, aligns with these principles and could lead to more sustainable production processes.
Chemical Reactivity and Derivatization Strategies of 4 Chloro 2,1,3 Benzothiadiazol 5 Amine
Nucleophilic Substitution Reactions Involving the Amino Group
The amino group at the 5-position of the 4-Chloro-2,1,3-benzothiadiazol-5-amine core is a key site for nucleophilic reactions. Its reactivity allows for the introduction of various substituents, leading to the formation of new C-N bonds and the synthesis of complex molecules with significant applications, particularly in medicinal chemistry.
A significant application of this compound is its role as a precursor in the synthesis of Tizanidine, a centrally acting α2-adrenergic agonist used as a muscle relaxant. researchgate.net This synthesis is achieved through the reaction of the amino group with various imidazoline (B1206853) derivatives. The reaction typically involves the formation of a guanidine-like linkage between the benzothiadiazole core and the imidazoline ring.
Several synthetic routes have been developed, employing different activating agents and imidazoline precursors to optimize yield and purity. researchgate.net For instance, the reaction with 1-acetyl imidazolin-2-one in the presence of phosphorus oxychloride is a commonly cited method. researchgate.net Another high-yield approach utilizes 2-chloro-2-imidazoline hydrochloride in pyridine. researchgate.net These reactions underscore the nucleophilic character of the amino group, which attacks the activated imidazoline derivative.
| Imidazoline Reactant | Reagents/Conditions | Reported Yield | Reference |
|---|---|---|---|
| 1-Acetyl imidazolin-2-one | Phosphorus oxychloride, followed by NaOH | 70-93.6% | researchgate.net |
| 2-Chloro-2-imidazoline hydrochloride | Pyridine, followed by NaOH | 90.5% | researchgate.net |
| Imidazoline-2-sulfonic acid | Isopropanol, reflux, in the presence of an organic acid | Not specified | researchgate.net |
| N-Acetyl-2-ethylthio-2-imidazoline | Organic acid | Not specified | researchgate.net |
The primary aromatic amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for forming azo compounds. This transformation is a cornerstone of dye chemistry and can be used to synthesize a variety of colored compounds. uobaghdad.edu.iquobaghdad.edu.iq
The process involves two main steps:
Diazotization: The amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (like hydrochloric acid), at low temperatures (0–5 °C). This reaction converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺Cl⁻). uobaghdad.edu.iq
Azo Coupling: The resulting diazonium salt is a weak electrophile and is immediately reacted with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine. uobaghdad.edu.iquobaghdad.edu.iq The diazonium ion attacks the activated aromatic ring of the coupling partner in an electrophilic aromatic substitution reaction to form a stable azo compound, characterized by the -N=N- linkage that connects the two aromatic systems. uobaghdad.edu.iq
While specific azo dyes derived from this compound are not extensively detailed in the reviewed literature, this general methodology is widely applied to other heterocyclic amines to produce dyes with various colors and properties. uobaghdad.edu.iqijirset.com
The nucleophilic amino group readily undergoes acylation with various reagents, such as acyl chlorides and anhydrides, under basic conditions to form the corresponding amides. This reaction is a standard method for protecting the amino group or for introducing specific acyl moieties to modify the compound's properties.
Furthermore, the reaction with thiophosgene (B130339) (CSCl₂) provides the corresponding isothiocyanate derivative. researchgate.net This intermediate can be further reacted with amines, such as ethylenediamine, to form thiourea (B124793) derivatives, which can then be cyclized. researchgate.net This reactivity highlights the versatility of the amino group in forming not only amides but also thioureas and related structures, which are important pharmacophores. For example, a key step in some syntheses of Tizanidine involves the formation of a thiourea derivative from this compound by reacting it with ammonium (B1175870) thiocyanate (B1210189) in the presence of benzoyl chloride. researchgate.net
Substitution Reactions at the Chloro Position
The chlorine atom at the 4-position of the benzothiadiazole ring is the second major site for derivatization. Its reactivity is significantly influenced by the electron-withdrawing nature of the fused heterocyclic ring system.
The 2,1,3-benzothiadiazole (B189464) ring is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution (NAS). Consequently, the chloro substituent is susceptible to displacement by strong nucleophiles.
The generally accepted mechanism for NAS is the SNAr (addition-elimination) pathway. youtube.com This process involves:
Nucleophilic Attack: A potent nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step.
Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group.
For this specific molecule, the presence of the ortho-amino group can also influence the rate and regioselectivity of the substitution. While the principle is well-established, specific examples of NAS reactions at the chloro position of this compound with common nucleophiles like alkoxides, thiolates, or amines are not prominently featured in the surveyed literature.
Modern synthetic chemistry offers powerful tools for forming carbon-carbon bonds, among which palladium-catalyzed cross-coupling reactions are preeminent. These methods are highly effective for substituting halogen atoms on aromatic rings with aryl groups, and they are applicable to halogenated benzothiadiazole systems. nih.gov
Reactions such as the Suzuki-Miyaura (using organoboron reagents) and Stille (using organotin reagents) couplings can be employed to introduce new aryl or heteroaryl substituents at the chloro position. nih.gov Although aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized catalyst systems can facilitate these transformations. nih.gov
A typical palladium-catalyzed cross-coupling reaction involves an oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organometallic coupling partner and reductive elimination to yield the arylated product and regenerate the Pd(0) catalyst.
| Reaction Type | Palladium Catalyst | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | Phosphine (B1218219) ligands (e.g., XPhos, SPhos) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF | nih.gov |
| Direct (Het)arylation | Pd(OAc)₂ | None or P(o-tol)₃ | KOAc, PivOK | DMA, Toluene | nih.gov |
These methodologies provide a robust platform for creating complex biaryl structures based on the 4-amino-2,1,3-benzothiadiazole scaffold, enabling the synthesis of novel materials and potential pharmaceutical agents.
Palladium-Catalyzed Cross-Coupling Methodologies for Aryl Substituents
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, typically involving the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or pseudohalide. mdpi.comenamine.net For this compound, the chloro group at the C4 position serves as the electrophilic partner for this transformation. Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, advancements in catalyst design, particularly the use of electron-rich, bulky phosphine ligands, have made their coupling increasingly efficient. researchgate.net
This reaction represents a key strategy for introducing aryl, heteroaryl, or vinyl substituents at the C4 position of the benzothiadiazole scaffold. The reaction conditions are typically mild and tolerant of a wide range of functional groups, which is advantageous given the presence of the amino group on the substrate. mdpi.com A general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles, including chloro-substituted ones, has been reported using an N-heterocyclic carbene palladium complex in water, highlighting the feasibility of coupling chloro-heterocycles. rsc.org While specific examples directly employing this compound are not extensively documented in foundational literature, the principles established for other chloro-heteroarenes are applicable. nih.gov
Table 1: Representative Components for Suzuki-Miyaura Coupling of Aryl Chlorides
| Component | Examples | Purpose |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Source of catalytic Pd(0) |
| Ligand | SPhos, XPhos, RuPhos, Buchwald-type phosphines, N-Heterocyclic Carbenes (NHCs) | Stabilizes the palladium center and facilitates the catalytic cycle |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron species and neutralizes the acid byproduct |
| Organoboron Reagent | Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters, MIDA boronates) | Provides the nucleophilic carbon fragment |
| Solvent | Toluene, Dioxane, THF, Water, or mixtures | Solubilizes reactants and facilitates the reaction |
Sonogashira Coupling
The Sonogashira coupling is a fundamental cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a combination of a palladium complex and a copper(I) salt (co-catalyst) in the presence of a base, such as an amine, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org This reaction provides a direct and efficient route to introduce alkynyl moieties onto the benzothiadiazole core at the C4 position, replacing the chlorine atom.
Similar to the Suzuki-Miyaura coupling, the reactivity of aryl chlorides in the Sonogashira reaction is lower than that of aryl bromides and iodides. However, the development of highly active catalyst systems, including those based on N-heterocyclic carbenes or specialized phosphine ligands, has enabled the effective coupling of these less reactive electrophiles under mild conditions. organic-chemistry.orgnih.gov Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov The application of this methodology to this compound would yield 4-alkynyl-2,1,3-benzothiadiazol-5-amine derivatives, which are valuable precursors for more complex heterocyclic structures and conjugated materials.
Table 2: Typical Reaction Conditions for Sonogashira Coupling
| Component | Examples | Role |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling cycle |
| Copper (I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate |
| Terminal Alkyne | Phenylacetylene, Propyne, Trimethylsilylacetylene | The source of the sp-hybridized carbon nucleophile |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a solvent and neutralizes the HX byproduct |
| Solvent | DMF, THF, Acetonitrile (if the base is not the solvent) | Reaction medium |
Electrophilic Aromatic Substitution on the Fused Benzene Moiety
The 2,1,3-benzothiadiazole ring system is inherently electron-deficient, which deactivates the fused benzene ring towards electrophilic aromatic substitution (EAS). acs.orgdiva-portal.org Consequently, EAS reactions on the parent benzothiadiazole scaffold typically require harsh conditions and can lead to mixtures of products. acs.orgdiva-portal.org
However, in this compound, the reactivity and regioselectivity of EAS are dictated by the powerful directing effects of the pre-existing substituents. The amino group (-NH₂) at C5 is a strongly activating, ortho-, para-directing group. The chloro group (-Cl) at C4 is a deactivating, yet ortho-, para-directing group. The two available positions for substitution are C6 and C7.
Directing effect of the -NH₂ group: Directs an incoming electrophile to the ortho position (C6).
Directing effect of the -Cl group: Directs an incoming electrophile to the ortho position (C6).
Both substituents reinforce the directing of the electrophile to the C6 position. The strong activating nature of the amino group dominates over the deactivating effects of the chloro group and the benzothiadiazole ring, making substitution at C6 the overwhelmingly favored outcome. Common EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to proceed with high regioselectivity at this position.
Redox Chemistry and Functional Group Interconversions of the Benzothiadiazole System
The functional groups on this compound allow for a range of chemical transformations. The synthesis of the title compound itself often involves a key functional group interconversion: the reduction of 5-chloro-4-nitro-2,1,3-benzothiadiazole, commonly achieved using reagents like iron powder in acidic media.
The compound can also undergo oxidation or reduction under specific conditions to yield various derivatives. The most synthetically versatile handle, however, is the amino group at the C5 position. The primary aromatic amine can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (e.g., from NaNO₂ and HCl) at low temperatures. This diazonium intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles, enabling extensive functional group interconversions. This strategy provides access to a broad scope of 5-substituted-4-chloro-2,1,3-benzothiadiazole derivatives that are not directly accessible through other means.
Table 3: Potential Functional Group Interconversions via Diazonium Salt Intermediate
| Reaction Name | Reagents | Resulting Functional Group at C5 |
| Sandmeyer Reaction | CuCl, CuBr, CuCN | -Cl, -Br, -CN |
| Schiemann Reaction | HBF₄, heat | -F |
| Gattermann Reaction | Cu powder, H⁺X⁻ | -Cl, -Br |
| Hydrolysis | H₂O, H⁺, heat | -OH |
| Iodination | KI | -I |
| Reduction | H₃PO₂ | -H (Deamination) |
Exploitation of Aryne Reactivity for Derivatization
Arynes are highly reactive, neutral intermediates containing a formal carbon-carbon triple bond within an aromatic ring. acs.org Their strained nature makes them powerful electrophiles that can be trapped by a wide range of nucleophiles and cycloaddition partners, enabling the rapid construction of complex, polysubstituted aromatic systems. nih.gov
Research on the parent 2,1,3-benzothiadiazole (BTD) system has demonstrated the successful generation and capture of the novel heteroaryne, 2,1,3-benzothiadiazol-4,5-yne. acs.orgnih.gov This reactive intermediate was generated under mild conditions from a diaryliodonium salt precursor via deprotonation. acs.orgnih.gov The resulting aryne was successfully trapped in [4+2] cycloaddition reactions, confirming its viability as a synthetic intermediate. acs.org
While direct generation from this compound has not been reported, this precedent suggests that derivatization of the starting material to create suitable ortho-disposed leaving groups could provide a pathway to a related heteroaryne. For instance, conversion of the amine and chloro groups into functionalities like a triflate and a silyl (B83357) group, or an iodo and a triflate group, could furnish a precursor for aryne generation. The capture of such an intermediate would allow for the simultaneous introduction of two new functional groups onto the benzothiadiazole core.
For unsymmetrical arynes, the regioselectivity of the trapping reaction is a critical consideration. The "Aryne Distortion Model" provides a framework for predicting this outcome, stating that nucleophilic attack preferentially occurs at the more distorted (and thus more electrophilic) carbon of the strained triple bond. acs.org
In the case of the parent 2,1,3-benzothiadiazol-4,5-yne, DFT calculations predicted a significant distortion of the triple bond. acs.orgnih.gov The C-S-N and C-N-N bond angles of the thiadiazole ring cause the C4-C5-C6 angle to be more acute and the C3a-C4-C5 angle to be more obtuse, leading to greater distortion at the C5 position. acs.org This distortion polarizes the aryne, making the C5 carbon the preferred site for initial nucleophilic attack. acs.orgnih.gov This theoretical prediction was consistent with experimental outcomes, providing a powerful tool for predicting the regioselectivity in the design of synthetic routes involving benzothiadiazole-based arynes.
Spectroscopic and Structural Elucidation Techniques for 4 Chloro 2,1,3 Benzothiadiazol 5 Amine
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Investigations
Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the skeletal structure of a molecule. Both FTIR and Raman spectroscopy provide information about the vibrational modes of the molecule, which are sensitive to the chemical environment of the atoms.
Assignment of Characteristic Functional Group Vibrations
The FTIR and Raman spectra of 4-Chloro-2,1,3-benzothiadiazol-5-amine are expected to exhibit characteristic bands corresponding to its primary functional groups: the amino (-NH₂) group and the carbon-chlorine (C-Cl) bond.
The amino group typically displays symmetric and asymmetric N-H stretching vibrations in the region of 3300-3500 cm⁻¹. These bands are often sharp and of medium intensity in the FTIR spectrum. The corresponding N-H scissoring (bending) vibration is expected to appear around 1600-1650 cm⁻¹.
The C-Cl stretching vibration for chloroarenes is generally observed in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. The exact position of this band can be influenced by the substitution pattern on the aromatic ring.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Amino (-NH₂) | Asymmetric N-H Stretch | 3400 - 3500 |
| Symmetric N-H Stretch | 3300 - 3400 | |
| N-H Scissoring (Bending) | 1600 - 1650 | |
| Carbon-Chlorine (C-Cl) | C-Cl Stretch | 600 - 800 |
Analysis of Aromatic Ring Modes
The benzothiadiazole core gives rise to a series of characteristic vibrations. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹. In-plane C-H bending vibrations are typically found in the 1000-1300 cm⁻¹ region.
The aromatic C=C stretching vibrations of the benzene (B151609) ring fused to the thiadiazole ring are expected to produce a set of bands in the 1400-1600 cm⁻¹ range. The substitution pattern on the ring influences the intensity and position of these bands. Out-of-plane C-H bending vibrations, which are often intense in FTIR spectra, are expected below 900 cm⁻¹ and are indicative of the substitution pattern of the aromatic protons.
| Structural Unit | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aromatic Ring | C-H Stretch | > 3000 |
| C=C Stretch | 1400 - 1600 | |
| In-plane C-H Bend | 1000 - 1300 | |
| Out-of-plane C-H Bend | < 900 |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the connectivity and chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic Proton and Substituent Position Verification
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino group. The aromatic region of the spectrum would likely display two doublets, corresponding to the two adjacent protons on the benzene ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the chloro and thiadiazole moieties and the electron-donating nature of the amino group.
The protons of the amino group (-NH₂) are expected to appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. Integration of the signals would confirm the presence of two aromatic protons and two amino protons.
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Aromatic Protons (H-6, H-7) | 6.5 - 8.0 | Doublet |
| Amino Protons (-NH₂) | Variable (Broad) | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the benzothiadiazole ring system. The chemical shifts of these carbons are influenced by the attached substituents and their position within the heterocyclic system.
The carbons directly bonded to the heteroatoms (N, S) and the chlorine atom are expected to have characteristic chemical shifts. The carbon atom attached to the chlorine (C-5) would be deshielded, while the carbon attached to the amino group (C-4) would be shielded. The two carbons of the thiadiazole ring (C-3a, C-7a) are also expected to resonate at lower field due to the influence of the nitrogen and sulfur atoms.
| Carbon Atom | Expected Chemical Shift Range (ppm) |
| C-4 (C-NH₂) | 135 - 150 |
| C-5 (C-Cl) | 110 - 125 |
| C-6 | 120 - 135 |
| C-7 | 110 - 125 |
| C-3a | 145 - 160 |
| C-7a | 150 - 165 |
Mass Spectrometry for Molecular Identification and Impurity Profiling
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺).
Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster. The M⁺ peak will be observed at m/z 185, and an (M+2)⁺ peak at m/z 187 with an intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.
Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways may include the loss of small molecules or radicals such as HCN, Cl, or SH. A significant fragment ion is observed at m/z 150, which could correspond to the loss of the chlorine atom. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn allows for the calculation of the elemental composition, further confirming the molecular formula C₆H₄ClN₃S.
| Ion | m/z (mass-to-charge ratio) | Significance |
| [M]⁺ | 185 | Molecular ion with ³⁵Cl |
| [M+2]⁺ | 187 | Molecular ion with ³⁷Cl |
| [M-Cl]⁺ | 150 | Fragment ion after loss of Chlorine |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides unambiguous information about the three-dimensional arrangement of atoms within a crystal. This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's conformation and how it packs in the solid state.
For the compound this compound, a systematic search of publicly available scientific literature and crystallographic databases did not yield specific, experimentally determined crystal structure data. While this compound is a known and important intermediate in the synthesis of pharmaceuticals such as tizanidine, its detailed crystallographic analysis, including unit cell parameters, space group, and atomic coordinates, is not documented in the accessible scientific domain.
The process of X-ray crystallography involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. This information is crucial for understanding the molecule's stereochemistry, identifying potential polymorphic forms, and elucidating non-covalent interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing and influence the material's physical properties.
Although specific crystallographic data for this compound is not available, a hypothetical data table is presented below to illustrate the type of information that would be obtained from a successful X-ray crystallographic study.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₆H₄ClN₃S |
| Formula Weight | 185.63 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | 4 |
| Density (calculated) (g/cm³) | Value not available |
Hypothetical Selected Bond Lengths and Angles for this compound
| Bond/Angle | Value (Å/°) |
|---|---|
| C-Cl | Value not available |
| C-N (amine) | Value not available |
| N-S | Value not available |
| Cl-C-C | Value not available |
| H-N-H (amine) | Value not available |
The determination of the crystal structure of this compound would provide invaluable insights into its solid-state properties and behavior. Such data would be of significant interest to medicinal chemists and material scientists, aiding in the understanding of its role as a synthetic intermediate and potentially enabling the design of new materials with tailored properties.
Advanced Computational and Theoretical Investigations of 4 Chloro 2,1,3 Benzothiadiazol 5 Amine
Vibrational Mode Assignment and Potential Energy Distribution (PED) Analysis
A theoretical vibrational analysis, which would assign calculated vibrational frequencies to specific molecular motions (stretching, bending, etc.), has not been published. Therefore, a Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal vibrational mode, is also absent from the scientific record.
While research on other benzothiadiazole derivatives often includes such computational studies to elucidate their electronic and photophysical properties, 4-Chloro-2,1,3-benzothiadiazol-5-amine appears to have been overlooked in this regard. The absence of this fundamental computational data precludes the creation of detailed data tables and in-depth discussion on its theoretical profile. This highlights an opportunity for future research to characterize the electronic and structural properties of this compound, which could provide valuable insights for its application in materials science and medicinal chemistry.
Comparative Analysis of Calculated and Experimental Vibrational Frequencies
Vibrational spectroscopy is a fundamental technique for molecular structure elucidation. The comparison between computationally predicted vibrational frequencies and those obtained experimentally from Fourier-transform infrared (FT-IR) and Raman spectroscopy serves as a critical validation of the theoretical model and provides a detailed assignment of vibrational modes.
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the vibrational frequencies of molecules. doi.orgresearchgate.net The B3LYP hybrid functional, often paired with Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p), has proven effective in providing a good balance between accuracy and computational cost for organic molecules. doi.orgresearchgate.net The process begins with the geometric optimization of the molecule to find its lowest energy conformation. Subsequently, harmonic vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates.
Direct comparison of raw calculated harmonic frequencies with experimental data often reveals systematic deviations. These discrepancies arise from the neglect of anharmonicity in the theoretical model and inherent approximations in the DFT functional and basis set. researchgate.net To improve the agreement, the calculated frequencies are typically scaled by empirical scaling factors. mdpi.com These factors can be uniform across the entire spectrum or specific to different spectral regions (e.g., different factors for stretching vs. bending modes). mdpi.com
For chloro-substituted benzothiazole (B30560) derivatives, theoretical calculations show good agreement with experimental values after scaling. doi.orgresearchgate.net The vibrational modes can be assigned with high confidence, including the characteristic stretching vibrations of C-H, N-H, C=C, C-N, and C-Cl bonds, as well as various bending and rocking modes. researchgate.netresearchgate.net The potential energy distribution (PED) analysis is often employed to quantify the contribution of individual internal coordinates to each normal mode, resolving ambiguities in assignments, especially in cases of coupled vibrations. researchgate.net
Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Related Substituted Benzothiazole System Note: This table is a representative example based on typical findings for similar molecular structures, as specific experimental data for this compound was not available in the cited literature.
| Vibrational Assignment | Calculated (Scaled) Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Asymmetric Stretch | 3445 | 3450 |
| N-H Symmetric Stretch | 3350 | 3355 |
| Aromatic C-H Stretch | 3080 | 3085 |
| Aromatic C=C Stretch | 1610 | 1615 |
| N-H Scissoring | 1580 | 1585 |
| Aromatic Ring Skeletal Vibration | 1470 | 1475 |
| C-N Stretch | 1310 | 1315 |
| C-Cl Stretch | 750 | 755 |
Thermodynamic Parameter Calculation for Reaction Pathway Prediction
Computational thermodynamics is instrumental in predicting the feasibility, spontaneity, and kinetics of chemical reactions. By calculating key thermodynamic parameters for reactants, transition states, and products, researchers can map out potential reaction pathways and identify the most favorable synthetic routes.
The standard enthalpy of formation (ΔHf°), Gibbs free energy of reaction (ΔG°), and activation energy (Ea) are central to this analysis. DFT calculations are commonly used to determine the total electronic energies of molecules. nih.gov These energies, combined with zero-point vibrational energy (ZPVE) and thermal corrections from frequency calculations, allow for the determination of enthalpies and Gibbs free energies at a given temperature. nih.gov
For high accuracy in calculating enthalpies of formation, methods like isodesmic reactions are employed. nih.gov This approach involves constructing a hypothetical reaction where the types of chemical bonds are conserved on both the reactant and product sides. By combining the DFT-calculated reaction enthalpy with known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation for the target molecule can be derived with significantly reduced error. nih.gov
These calculations can elucidate the reaction mechanism for the synthesis of this compound. For instance, in a potential synthesis involving the reduction of a nitro precursor followed by chlorination, computational analysis can predict whether the reaction is exothermic or endothermic (from ΔH°) and spontaneous or non-spontaneous (from ΔG°). Furthermore, by locating the transition state structure and calculating its energy, the activation energy barrier can be determined, providing insight into the reaction rate.
Table 2: Example of Calculated Thermodynamic Parameters for a Hypothetical Reaction Step Note: This table presents illustrative data for a generic aromatic substitution reaction relevant to the synthesis of substituted benzothiadiazoles.
| Thermodynamic Parameter | Reactants | Transition State | Products |
| Relative Enthalpy (ΔH, kJ/mol) | 0 | +95 | -45 |
| Relative Gibbs Free Energy (ΔG, kJ/mol) | 0 | +105 | -30 |
| Activation Energy (Ea, kJ/mol) | - | 95 | - |
Theoretical Studies on Aromaticity and Electronic Properties of Benzothiadiazole Scaffolds
The aromaticity and electronic properties of the 2,1,3-benzothiadiazole (B189464) scaffold are fundamental to its chemical behavior and its utility in materials science. Theoretical studies provide a quantitative understanding of these characteristics and how they are modulated by substituents like the chloro and amine groups in this compound.
Aromaticity is a key concept describing the delocalized π-electron systems that confer stability to cyclic molecules. One widely used computational metric for quantifying aromaticity is the Nucleus-Independent Chemical Shift (NICS). researchgate.net NICS values are calculated at the center of a ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)zz). Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity. Studies on the parent 2,1,3-benzothiadiazole show that the benzene (B151609) ring retains significant aromatic character, while the five-membered thiadiazole ring is non-aromatic. researchgate.net
The electronic properties are primarily described by the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Eg) is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties. derpharmachemica.comresearchgate.net
The 2,1,3-benzothiadiazole core is known to be a strong electron-accepting unit. core.ac.uknih.gov This is reflected in the localization of the LUMO, which is typically centered on the benzothiadiazole moiety. mdpi.com The introduction of an electron-donating amino group and an electron-withdrawing chloro group at the 5- and 4-positions, respectively, will significantly influence the FMO energies. The amino group will raise the HOMO energy, while the chloro group will lower the LUMO energy. This "push-pull" electronic structure is expected to reduce the HOMO-LUMO gap, leading to a red-shift in the molecule's absorption spectrum. derpharmachemica.com
Table 3: Representative Theoretical Electronic Properties of Benzothiadiazole Derivatives Note: Values are based on DFT calculations reported for the parent scaffold and similar donor-acceptor substituted systems.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (Eg, eV) |
| 2,1,3-Benzothiadiazole | -6.5 | -1.8 | 4.7 |
| Donor-Substituted Benzothiadiazole | -5.7 | -2.0 | 3.7 |
| Donor-Acceptor Substituted Benzothiadiazole | -5.5 | -2.5 | 3.0 |
Table 4: Calculated Aromaticity Indices (NICS(1)zz) for Benzothiadiazole Source: Based on data for the parent 2,1,3-benzothiadiazole scaffold. researchgate.net
| Ring | NICS(1)zz (ppm) | Aromatic Character |
| Benzene Ring | -10.5 | Aromatic |
| Thiadiazole Ring | -1.2 | Non-aromatic |
Coordination Chemistry of 4 Chloro 2,1,3 Benzothiadiazol 5 Amine and Its Analogs
Ligand Design Principles Incorporating the Benzothiadiazole Moiety
The 2,1,3-benzothiadiazole (B189464) (BTD) core is an electron-deficient aromatic system, a property that makes it an attractive building block in the design of ligands for various applications, including photoluminescent materials. The introduction of donor groups, such as an amino group at the 4-position, creates a push-pull electronic structure, which is fundamental to the molecule's photophysical properties.
The design of ligands incorporating the benzothiadiazole moiety is guided by several key principles:
Tuning Electronic Properties: The electron-withdrawing nature of the benzothiadiazole ring combined with electron-donating substituents allows for the fine-tuning of the ligand's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is crucial for controlling the absorption and emission characteristics of the resulting metal complexes.
Coordination Sites: 4-Amino-2,1,3-benzothiadiazole and its analogs offer multiple potential coordination sites for metal ions. These include the nitrogen atoms of the thiadiazole ring and the exocyclic amino group. The choice of the metal ion and reaction conditions can influence which of these sites are involved in coordination.
Ancillary Ligands: The properties of the resulting metal complexes can be further modified by the introduction of ancillary ligands. For instance, in zinc complexes with 4-amino-2,1,3-benzothiadiazole, the use of different halide co-ligands (Cl⁻, Br⁻, I⁻) has been shown to drastically affect the photophysical properties of the compounds. rsc.org
Functionalization for Specific Properties: The benzothiadiazole core can be further functionalized to introduce specific properties. For example, the introduction of phosphine (B1218219) groups can enhance the coordination ability and influence the luminescent properties of the resulting metal complexes, leading to phenomena like thermally activated delayed fluorescence (TADF) and phosphorescence.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with benzothiadiazole-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic techniques to elucidate their structure and bonding.
Research on 4-amino-2,1,3-benzothiadiazole has revealed several possible coordination modes. In some zinc complexes, coordination occurs exclusively through the nitrogen atom of the amino group. researchgate.net In other instances, particularly with different metal centers or reaction conditions, coordination can also involve the nitrogen atoms of the thiadiazole ring. For example, in a binuclear zinc complex with a deprotonated phosph(III)azane ligand derived from 4-amino-2,1,3-benzothiadiazole, coordination occurs through both a thiadiazole nitrogen (N³) and the deprotonated amino nitrogen (N⁴). nih.gov The specific coordination mode is a critical determinant of the electronic structure and, consequently, the photophysical properties of the complex.
Depending on the ligand design and the metal's coordination preferences, both discrete (mononuclear or binuclear) and polymeric coordination compounds can be synthesized. For instance, systematic studies on zinc halide complexes with 4-amino-2,1,3-benzothiadiazole have shown the formation of both discrete mononuclear complexes, such as [ZnL₂Br₂] and [ZnL₂I₂], and one-dimensional polymeric structures, like [ZnLBr₂]n and [ZnLI₂]n (where L = 4-amino-2,1,3-benzothiadiazole). rsc.org The dimensionality of the coordination compound can significantly impact its bulk properties, including luminescence.
Table 1: Selected Zinc Complexes of 4-amino-2,1,3-benzothiadiazole and their Structural Features
| Compound | Formula | Structural Type | Coordination Mode of Ligand |
| Complex 1 | [Zn(NH₂-btd)₂Br₂] | Mononuclear | Through amino nitrogen |
| Complex 2 | [Zn(NH₂-btd)Br₂]n | 1D Polymer | Bridging via amino and thiadiazole nitrogens |
| Complex 3 | [Zn(NH₂-btd)₂I₂] | Mononuclear | Through amino nitrogen |
| Complex 4 | [Zn(NH₂-btd)I₂]n | 1D Polymer | Bridging via amino and thiadiazole nitrogens |
Data sourced from a systematic study on the structure-luminescence relationship of zinc halide complexes with 4-amino-2,1,3-benzothiadiazole. rsc.org
Influence of Coordination on Photophysical Properties
The coordination of a metal ion to a benzothiadiazole-based ligand can profoundly influence its photophysical properties. This is primarily due to the perturbation of the ligand's electronic structure upon complexation.
The absorption and emission maxima of benzothiadiazole ligands are sensitive to their electronic environment. Coordination to a metal ion typically leads to shifts in these spectra. For instance, the coordination of a metal to the nitrogen atom of the thiadiazole unit has been shown to play an essential role in defining the position of the absorption and emission bands. acs.org
In the case of zinc halide complexes with 4-amino-2,1,3-benzothiadiazole, drastic differences in their photophysical properties were observed depending on the halide and the coordination mode. rsc.org For example, the mononuclear complex [Zn(NH₂-btd)₂Br₂] exhibits a dual-band emission that spans the entire visible region. rsc.org This is attributed to the presence of the free ligand as a dopant in the crystal lattice, leading to energy transfer from the excited state of the complex to the free ligand. rsc.org
Table 2: Photophysical Data for Selected Zinc Complexes of 4-amino-2,1,3-benzothiadiazole
| Compound | Excitation (nm) | Emission (nm) | Quantum Yield (%) |
| [Zn(NH₂-btd)₂Br₂] | 380 | 485, 620 | Not Reported |
| [Zn(NH₂-btd)Br₂]n | 375 | 505 | Not Reported |
| [Zn(NH₂-btd)₂I₂] | 390 | 520 | Not Reported |
| [Zn(NH₂-btd)I₂]n | 395 | 535 | Not Reported |
Data extracted from a study on the effect of halides and coordination mode on the luminescence properties of zinc complexes with 4-amino-2,1,3-benzothiadiazole. rsc.org
In certain metal complexes of benzothiadiazole derivatives, luminescence can occur through mechanisms other than conventional fluorescence, such as thermally activated delayed fluorescence (TADF) and phosphorescence. These processes involve the participation of triplet excited states.
For instance, a copper(I) complex with a phosphine-functionalized amino-benzothiadiazole ligand was found to exhibit both TADF and phosphorescence in a thermal equilibrium. acs.org
Phosphorescence, the direct radiative decay from a triplet state to the ground state (T₁ → S₀), is also a possibility in these systems, particularly with heavy metal ions that enhance spin-orbit coupling. The competition between fluorescence, TADF, and phosphorescence is dictated by the specific electronic structure of the complex, including the nature of the metal, the ligand, and their coordination geometry. mdpi.com
Theoretical Aspects of Metal-Ligand Interactions in Benzothiadiazole Complexes
The exploration of metal-ligand interactions in complexes of 4-chloro-2,1,3-benzothiadiazol-5-amine and its analogs is significantly enhanced by computational chemistry. Theoretical methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, bonding, and reactivity of these coordination compounds. These computational studies are crucial for rationalizing experimental observations and predicting the properties of novel complexes.
Theoretical investigations of benzothiadiazole-based metal complexes often begin with geometry optimization of the ligand and its metallic adducts. DFT calculations are employed to determine the most stable molecular structures, including bond lengths, bond angles, and torsion angles. For instance, studies on related heterocyclic compounds have demonstrated a good correlation between crystallographic data and geometries optimized using DFT methods, validating the accuracy of the theoretical models. researchgate.net
A key focus of theoretical analysis is the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental in determining the electronic and optical properties of the complexes. In many benzothiadiazole derivatives, the HOMO is typically spread across the entire molecule, while the LUMO is often localized on the electron-accepting benzothiadiazole moiety. nih.gov This distribution is critical for understanding the intramolecular charge transfer (ICT) characteristics of these compounds, which are vital for their applications in optoelectronics. nih.gov
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter derived from theoretical calculations, as it correlates with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity and is often associated with the electronic absorption properties of the complex. nih.govmdpi.com Theoretical calculations have been instrumental in predicting and interpreting the UV-vis absorption spectra of benzothiadiazole complexes, where absorption bands are often assigned to π→π* and n→π* transitions, as well as charge-transfer transitions from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT). nih.govfrontiersin.org
Natural Bond Orbital (NBO) analysis is another powerful tool used to probe the interactions between the metal center and the benzothiadiazole ligand. NBO analysis provides a detailed picture of the donor-acceptor interactions, charge transfer, and the nature of the coordination bond. For example, in metal complexes of related sulfur-containing heterocyclic ligands, NBO analysis has been used to quantify the extent of electron density transfer from the ligand's donor atoms to the metal ion. researchgate.net This information is crucial for understanding the stability and bonding within the complex.
Molecular Electrostatic Potential (MEP) maps are also generated through computational studies to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net In the context of metal-ligand interactions, MEP maps can identify the electron-rich regions of the benzothiadiazole ligand that are most likely to coordinate with a metal center.
Furthermore, theoretical studies can elucidate the influence of substituents on the electronic properties of the benzothiadiazole ring and, consequently, on the nature of the metal-ligand bond. The presence of the chloro and amino groups in this compound significantly modulates the electron density distribution within the ligand, which in turn affects its coordination behavior and the properties of the resulting metal complexes.
Interactive Data Table: Theoretical Parameters of Benzothiadiazole Derivatives from DFT Calculations
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2,1,3-Benzothiadiazole Derivative 2a | DFT | -5.60 (calc) | -3.22 (calc) | 2.38 |
| 2,1,3-Benzothiadiazole Derivative 2b | DFT | -5.76 (calc) | -3.38 (calc) | 2.38 |
| 2,1,3-Benzothiadiazole Derivative 2c | DFT | -5.24 (calc) | -3.49 (calc) | 1.75 |
| 2,1,3-Benzothiadiazole Derivative 2d | DFT | -5.86 (calc) | -3.48 (calc) | 2.38 |
| 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole | B3LYP/6-31+G(d,p) | -6.45 | -1.52 | 4.93 |
Data sourced from computational studies on benzothiadiazole and thiadiazole derivatives. researchgate.netnih.gov
Interactive Data Table: Selected Calculated Bond Lengths and Angles for a Thiadiazole Derivative
| Parameter | Calculated Value (B3LYP/6-31+G(d,p)) |
| C-S Bond Length (Å) | 1.75 - 1.77 |
| C-N Bond Length (Å) | 1.31 - 1.38 |
| N-N Bond Length (Å) | 1.38 |
| C-C Bond Length (Aromatic) (Å) | 1.38 - 1.41 |
| C-Cl Bond Length (Å) | 1.75 |
| S-C-N Bond Angle (°) | 112 - 114 |
| C-N-N Bond Angle (°) | 110 - 112 |
| C-C-C Bond Angle (Aromatic) (°) | 118 - 121 |
Representative data based on DFT calculations of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. researchgate.net
Advanced Research Applications of 4 Chloro 2,1,3 Benzothiadiazol 5 Amine Derivatives in Chemical Sciences
Organic Electronics and Optoelectronic Materials Development
The electron-deficient nature of the 2,1,3-benzothiadiazole (B189464) (BTD) moiety makes its derivatives excellent candidates for use in organic electronic and optoelectronic devices. The introduction of chlorine and amine substituents on the benzene (B151609) ring further modulates their electronic and photophysical properties, enabling their application in a range of devices.
Application in Organic Field-Effect Transistors (OFETs)
Donor-acceptor (D-A) conjugated polymers incorporating benzothiadiazole as the acceptor unit have shown significant promise in organic field-effect transistors (OFETs). These materials exhibit favorable charge transport characteristics. For instance, copolymers based on alkoxy-functionalized benzothiadiazole have demonstrated a high charge carrier mobility. In one study, five different copolymers were synthesized using an acceptor monomer based on 4,7-bis(5-bromo-4-octylthiophen-2-yl)-5,6-bis(octyloxy)benzo[c] osti.govlnu.edu.cnnih.govthiadiazole copolymerized with various donor comonomers. The resulting OFET devices exhibited p-channel behavior with one of the copolymers, CP3 (copolymerized with bithiophene), achieving a maximum charge carrier mobility of 0.67 cm² V⁻¹ s⁻¹ rsc.org. While this specific example does not use a chloro-amino substituted BTD, it highlights the potential of functionalized BTD derivatives in achieving high-performance OFETs. The performance of such devices is highly dependent on the molecular structure, intermolecular packing, and thin-film morphology.
Table 1: Performance of an OFET based on an Alkoxy-Functionalized Benzothiadiazole Copolymer (CP3) rsc.org
| Parameter | Value |
| Device Architecture | Top-gate, bottom-contact |
| Semiconductor | CP3 (bithiophene copolymer) |
| Dielectric | Cytop |
| Charge Carrier Mobility (µ) | 0.67 cm² V⁻¹ s⁻¹ |
| On/Off Ratio | > 10⁵ |
| Threshold Voltage (Vth) | -1.5 V |
Design of Organic Semiconductors and Light-Emitting Materials
Derivatives of 4-Chloro-2,1,3-benzothiadiazol-5-amine are valuable precursors for designing novel organic semiconductors and light-emitting materials. The amino group can be readily modified to introduce various functionalities, thereby tuning the photophysical properties of the resulting molecules. For example, the synthesis of N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole from 2,1,3-benzothiadiazole has been reported, and the resulting compound exhibits significant luminescent solvatochromism, meaning its fluorescence color changes with the polarity of the solvent mdpi.com. This property is highly desirable for applications in chemical sensors and organic light-emitting diodes (OLEDs).
The coordination chemistry of amino-benzothiadiazole derivatives has also been explored to create luminescent materials. Zinc complexes of 4-amino-2,1,3-benzothiadiazole have been synthesized, and their luminescent properties were found to be dependent on the halide and the coordination mode of the ligand rsc.org. Such studies provide insights into the design of new phosphorescent and fluorescent materials for lighting and display applications.
Role in Organic Photovoltaics and Solar Cell Architectures
The strong electron-accepting nature of the benzothiadiazole unit makes its derivatives highly suitable for use in organic photovoltaics (OPVs). Chlorination of the benzothiadiazole moiety has been shown to be an effective strategy for enhancing the power conversion efficiency (PCE) of polymer solar cells. In one study, chlorinated benzothiadiazole-based polymers were designed and synthesized, with the optimized polymer, which contained a single chlorine atom on the BTD unit, achieving a PCE of up to 8.20% osti.gov. Another copolymer based on benzothiadiazole and alkylphenyl substituted benzodithiophene also demonstrated a high PCE of over 8% nih.gov.
Table 2: Performance of Solar Cells Utilizing Benzothiadiazole Derivatives
| Solar Cell Type | Benzothiadiazole Derivative Application | Power Conversion Efficiency (PCE) | Reference |
| Polymer Solar Cell | Chlorinated BTD-based polymer | 8.20% | osti.gov |
| Polymer Solar Cell | BTD and alkylphenyl substituted benzodithiophene copolymer | > 8% | nih.gov |
| Ternary Organic Solar Cell | BTD-based cascade material | 8.34% | mdpi.com |
| Perovskite Solar Cell | BTD-based hole transport material | 18.05% | nih.gov |
| Perovskite Solar Cell | BTD-based hole transport material | 23.2% | rsc.org |
| Organic Solar Cell | BTD/imide-based non-fullerene acceptor | 2.5% | stanford.edu |
Catalysis and Organic Synthesis
Beyond its applications in materials science, this compound and its derivatives serve as versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures and the development of novel synthetic methodologies.
As Building Blocks for Complex Molecular Architectures
The presence of both a chloro and an amino group on the benzothiadiazole core provides two reactive sites that can be selectively functionalized. This dual functionality makes this compound a valuable precursor for the synthesis of more complex heterocyclic systems. For example, it can be used to prepare 3,4-dihalogeno-1,2,5-thiadiazoles through diazotization of the amino group followed by halogen substitution. These dihalogenated compounds are then amenable to further functionalization via palladium-catalyzed cross-coupling reactions researchgate.net.
Role in Novel Synthetic Methodologies
The development of new synthetic methods for the functionalization of the benzothiadiazole ring is an active area of research. Regioselective C-H functionalization of the benzothiadiazole core has been demonstrated, providing a direct route to introduce various substituents without the need for pre-functionalized starting materials nih.gov. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for the arylation and heteroarylation of halogenated benzothiadiazoles, enabling the synthesis of a wide range of derivatives with tailored electronic and photophysical properties nih.govresearchgate.net. The reactivity of the chloro and amino groups in this compound makes it an important substrate for exploring and developing these and other novel synthetic methodologies.
Probe Development for Analytical Systems
The distinct structure of this compound derivatives makes them excellent candidates for the development of sensitive and selective probes for various analytical applications.
In analytical chemistry, derivatives of this compound are utilized as reagents that aid in the detection and quantification of specific compounds within complex mixtures. chemimpex.com The chemical properties inherent to the molecule allow for the design of sensitive detection systems. These reagents can be tailored to react selectively with certain analytes, leading to a measurable signal that allows for their quantification. The versatility of the core structure enables its use in developing sensors for various applications, including environmental monitoring.
The 2,1,3-benzothiadiazole (BTD) core is a well-established fluorophore, and its derivatives are widely used in the design of fluorescent probes for sensing and imaging. mdpi.com The BTD scaffold is known for its photostability, a crucial feature for applications that require prolonged exposure to light, such as bioimaging. mdpi.com
By modifying the 4-amino and 5-chloro positions of the parent compound, researchers can fine-tune the photophysical properties of the resulting molecules. The amino group acts as an electron-donating group, while the benzothiadiazole ring is an electron acceptor, creating a donor-acceptor (D-A) system that often results in desirable fluorescence characteristics. mdpi.com Research has led to the synthesis of novel 2,1,3-benzothiadiazole fluorescent probes that have been successfully applied as live-cell fluorescence imaging probes, specifically for staining mitochondria in cancer cell lines. researchgate.net
| Probe Type | Application Area | Key Feature of BTD Core |
| Chemosensors | Analyte Detection | Photostability |
| Bioimaging Probes | Live-Cell Imaging | Tunable Fluorescence |
| Optical Devices | Sensing | Versatile Synthetic Modification |
Materials Science for Enhanced Polymer and Coating Systems
The incorporation of this compound derivatives into larger molecular systems has led to significant advancements in materials science, particularly in the development of high-performance polymers and functional coatings.
The 2,1,3-benzothiadiazole moiety is a privileged electron-acceptor unit used in the construction of functional polymers for optoelectronic devices, including organic transistors and solar cells. mdpi.com When derivatives of this compound are incorporated into polymer chains, they can impart specific electronic properties. The interplay between the electron-donating amino group and the electron-withdrawing BTD core can be exploited to create low band gap conjugated copolymers. These materials often exhibit broad light absorption capabilities, which is advantageous for photovoltaic applications. researchgate.net The incorporation of these BTD derivatives into polymer matrices can also improve mechanical strength and thermal stability.
In the realm of industrial applications, this compound and its derivatives serve as key intermediates in the production of colorants and pigments that exhibit excellent lightfastness and stability. chemimpex.com This stability makes them valuable components in the formulation of functional coatings. These coatings often exhibit enhanced durability and resistance to environmental factors. The compatibility of these compounds with various substrates contributes to their utility in the coatings industry. chemimpex.com
| Material Type | Key Property | Application |
| Conjugated Polymers | Tuned Electronic Properties | Organic Electronics, Solar Cells |
| Polymer Composites | Enhanced Thermal Stability | Industrial Applications |
| Functional Coatings | Durability & Stability | Protective Coatings, Textiles |
Emerging Applications in Renewable Energy Systems, such as Flow Batteries
A significant emerging application for 2,1,3-benzothiadiazole derivatives is in the field of energy storage, specifically as redox-active materials for non-aqueous redox flow batteries (RFBs). researchgate.netresearchgate.net These batteries offer a promising solution for large-scale energy storage from renewable sources.
Derivatives of 2,1,3-benzothiadiazole have been identified as a key class of anolyte materials (the negative electrode material) for these batteries. researchgate.net They possess several desirable characteristics, including high solubility in organic solvents, low redox potentials, and fast electrochemical kinetics. researchgate.net The high solubility is particularly important as it allows for a higher concentration of the redox-active material in the electrolyte, which can lead to a greater energy density in the battery. researchgate.net
Research has shown that the highly delocalized charge in the radical anions of 2,1,3-benzothiadiazole contributes to good chemical stability, which in turn leads to improved cyclability and more stable battery performance, even at high concentrations of the redox-active material. researchgate.net The systematic investigation of BTD derivatives with various functional groups helps in understanding the relationship between molecular structure and electrochemical properties, paving the way for the design of next-generation, energy-dense organic materials for flow batteries. researchgate.net
Q & A
Q. What are the established synthetic routes for 4-Chloro-2,1,3-benzothiadiazol-5-amine, and what are the critical reaction parameters?
A common method involves reducing a nitro precursor (e.g., 5-chloro-4-nitro-benzo[c][1,2,5]thiadiazole) using an iron-acetic acid mixture in methanol. Key parameters include reaction temperature (typically 60–80°C), stoichiometric ratios of reducing agents, and reaction time (6–12 hours). Post-reduction purification via column chromatography or recrystallization ensures high purity . Alternative pathways may involve cyclization of thiosemicarbazides under acidic conditions, as seen in analogous thiadiazole syntheses .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. For example, SHELX software (SHELXL/SHELXS) is widely used for refining crystallographic data, with attention to bond angles, torsion angles, and hydrogen bonding patterns . Complementary techniques include:
- NMR spectroscopy : H/C NMR to confirm substituent positions.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula.
- Elemental analysis : To validate purity and stoichiometry.
Q. What safety precautions are necessary when handling this compound?
The compound is classified as acutely toxic (oral, Category 4; H302). Mandatory precautions include:
- Use of PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation.
- Immediate neutralization of spills with inert adsorbents (e.g., vermiculite).
- Storage in airtight containers away from oxidizers .
Advanced Research Questions
Q. How do reaction conditions influence substitution patterns at the chloro position, and how can competing pathways be minimized?
The chloro group at position 4 is susceptible to nucleophilic aromatic substitution (SNAr). Reactivity depends on:
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Base selection : KCO or NaH promotes deprotonation of nucleophiles like amines or thiols.
- Temperature : Elevated temperatures (80–120°C) accelerate substitution but may promote side reactions (e.g., oxidation). Competing pathways (e.g., ring-opening) are mitigated by optimizing stoichiometry and avoiding excess reagents .
Q. What computational methods are effective in predicting the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:
- Electrostatic potential surfaces : To identify nucleophilic/electrophilic sites.
- Frontier molecular orbitals (HOMO/LUMO) : To predict reactivity toward electrophiles or nucleophiles.
- Reaction pathway simulations : To compare activation energies of competing mechanisms. Software like Gaussian or ORCA is commonly used, validated against experimental data (e.g., XRD bond lengths) .
Q. How stable are derivatives of this compound under varying pH and temperature conditions?
Stability studies reveal:
- Acidic conditions (pH < 3) : Risk of protonation at the amine group, leading to salt formation.
- Alkaline conditions (pH > 10) : Potential hydrolysis of the thiadiazole ring.
- Thermal stability : Decomposition above 200°C (DSC/TGA data). Derivatives like sulfoxides or sulfones exhibit enhanced stability but require inert atmospheres during synthesis .
Q. What role does the benzothiadiazole core play in biological activity, and how is this explored in drug discovery?
The benzothiadiazole moiety acts as a bioisostere for benzimidazole or purine rings, enabling interactions with enzyme active sites (e.g., kinase inhibitors). Structure-activity relationship (SAR) studies focus on:
Q. How are contradictions in crystallographic data resolved when refining the compound’s structure?
Discrepancies in XRD data (e.g., disorder in crystal packing) are addressed by:
- Twinned data refinement : Using SHELXL’s TWIN/BASF commands.
- Hydrogen bonding analysis : To validate plausible intermolecular interactions.
- Cross-validation with spectroscopic data : Ensure consistency between XRD bond lengths and NMR coupling constants .
Methodological Considerations
Q. What analytical workflows are recommended for quantifying trace impurities in the compound?
- HPLC-UV/Vis : Use a C18 column with acetonitrile/water gradient (retention time: ~8–12 min).
- LC-MS/MS : For detecting sub-ppm-level impurities (e.g., nitro precursors).
- Derivatization : Quenching residual ClO with ascorbic acid prevents artifactual degradation during analysis .
Q. How can reaction yields be optimized in large-scale syntheses?
- Continuous flow chemistry : Enhances heat/mass transfer for exothermic reactions.
- Catalytic systems : Pd/C or Ni catalysts for selective reductions.
- DoE (Design of Experiments) : Multivariate optimization of temperature, solvent ratio, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
